1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one
Description
Origins in PDE9 Inhibitor Research
The discovery of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one originated from efforts to address limitations in early PDE9 inhibitors, such as poor solubility and off-target effects. PDE9A, a cGMP-specific hydrolase, gained prominence after preclinical studies linked its inhibition to cardioprotective and cognitive benefits. Initial candidates like BAY73-6199 demonstrated cognitive enhancement in rodents but faced challenges in pharmacokinetic optimization.
This compound’s synthesis, detailed in patents CN113956252A and WO2019062733A1, introduced the 1,1-difluoro-6-azaspiro[2.5]octane moiety to improve binding affinity and metabolic stability. The spirocyclic core was strategically chosen to reduce conformational flexibility, enhancing interactions with PDE9A’s hydrophobic clamp region while minimizing glucuronidation pathways common in earlier lactam-based inhibitors.
Structural Evolution
Key structural milestones include:
- Spirocyclic Integration : Replacing linear alkyl chains with a spiro[2.5]octane system increased steric hindrance around the pharmacophore, reducing unintended oxidation.
- Fluorination Strategy : The 1,1-difluoro substitution on the azaspiro ring improved electronegativity at the binding interface, enhancing hydrogen bonding with Gln453 and Tyr424 residues in PDE9A.
- Phenylbutanone Tail : The 2-phenylbutan-1-one group filled a hydrophobic subpocket adjacent to PDE9A’s catalytic site, contributing to >50-fold selectivity over PDE1.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO/c1-2-14(13-6-4-3-5-7-13)15(21)20-10-8-16(9-11-20)12-17(16,18)19/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBKPAKGXGVQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable amine and a difluorinated precursor.
Introduction of the Phenylbutanone Moiety: This step involves the alkylation of the spirocyclic intermediate with a phenylbutanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its unique biological activities by influencing its three-dimensional conformation and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its closest analogs:
*Inferred from structural analogs.
Key Observations:
Spiroazetidine Core : All compounds share the 1,1-difluoro-6-azaspiro[2.5]octane core, which confers rigidity and electronic effects. The hydrochloride salt variant (CAS: 1282532-00-6) demonstrates how salt forms improve solubility .
Substituent Diversity: The target compound’s 2-phenylbutan-1-one group distinguishes it from analogs like 10j (quinoline-based) and BJ49555 (sulfonylphenyl). The butanone chain may enhance hydrophobic interactions compared to shorter substituents.
Synthetic Accessibility: Compound 10j has a low synthesis yield (25.1%), suggesting challenges in spiroazetidine functionalization.
Physicochemical and Pharmacokinetic Implications
- Melting Points : The 100–102°C m.p. of 10j indicates moderate crystallinity, which could influence formulation. Data for the target compound is lacking but may correlate with substituent flexibility .
- Fluorination Impact : Difluoro substitution at the spiro core is conserved across analogs, suggesting a critical role in electronic modulation or resistance to oxidative metabolism .
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one is a compound characterized by a unique spirocyclic structure that includes a difluoro-substituted azaspiro ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The following sections will explore its synthesis, biological activity, mechanism of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 2176202-08-5 |
| Smiles Notation | CCC(C(=O)N1CCC2(CC1)CC2(F)F)c1ccccc1 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the Azaspiro Ring : This is achieved through cyclization reactions involving difluoro-substituted amines and cyclic ketones.
- Introduction of the Phenylbutanone Moiety : This is done via nucleophilic substitution where a phenol derivative reacts with an appropriate halogenated butanone.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies show that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent inhibition of cell viability with IC50 values around 25 µM for MCF7 cells.
Q & A
Basic: What are the optimal synthetic routes for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves a multi-step approach, typically starting with the formation of the spirocyclic core. A common route includes:
Spirocyclization : Use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate ring closure.
Functionalization : Introduction of difluoro and phenylbutanone groups via nucleophilic substitution or Friedel-Crafts acylation.
Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity.
Critical factors include temperature control (0–25°C for spirocyclization) and anhydrous conditions to avoid side reactions. Yield optimization (60–75%) requires stoichiometric balancing of reagents like trifluoroacetic anhydride for fluorination .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?
Methodological Answer:
Discrepancies in NMR data often arise from conformational flexibility or impurities. To resolve:
2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for sp³-hybridized carbons in the azaspiro ring.
Comparative Analysis : Reference data from structurally similar compounds (e.g., 1,1-difluoro-6-azaspiro[2.5]octane derivatives) helps assign signals. For example, the difluoro group’s ¹⁹F NMR signal typically appears at δ −120 to −140 ppm.
Sample Stability : Degradation during analysis (e.g., hydrolysis of the ketone group) can be mitigated by storing samples at −20°C and using deuterated DMSO for NMR .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Key assays include:
Receptor Binding : Radioligand displacement assays (e.g., GLP-1 receptor) using [³H]-labeled ligands to measure IC₅₀ values.
Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) to assess metabolic interactions.
Cytotoxicity : MTT or resazurin assays in HEK-293 or HepG2 cells (48-hour exposure, EC₅₀ determination).
Positive controls (e.g., exendin-4 for GLP-1) and solvent controls (DMSO ≤0.1%) are critical for validity .
Advanced: What computational methods predict the compound's binding affinity and selectivity for target receptors?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into receptor active sites (e.g., GLP-1 receptor PDB: 5VAI).
Molecular Dynamics (MD) : GROMACS simulations (50 ns, CHARMM36 force field) to assess binding stability and water-lipid partition coefficients.
QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties. Validation requires correlation with experimental IC₅₀ values (R² > 0.85) .
Advanced: How do structural modifications (e.g., substituent changes) affect pharmacological properties?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
Basic: What analytical techniques ensure purity and stability during storage?
Methodological Answer:
HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 254 nm UV detection) for purity assessment (≥98%).
Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with TGA/DSC to monitor thermal decomposition.
Mass Spectrometry : High-resolution ESI-MS to confirm molecular integrity (theoretical m/z 293.12 vs. observed 293.11) .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Purity Verification : Reanalyze batches via HPLC; impurities >2% can skew IC₅₀ values.
Assay Standardization : Use identical cell lines (e.g., CHO-K1 for GLP-1) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
Basic: What are the key physicochemical properties influencing bioavailability?
Methodological Answer:
| Property | Value | Method |
|---|---|---|
| logP | 2.8 ± 0.3 | Shake-flask (octanol/water) . |
| Solubility | 12 µM in PBS | Equilibrium solubility assay (24 hr, 37°C). |
| Permeability | Papp 8 × 10⁻⁶ cm/s | PAMPA assay (pH 6.5/7.4 gradient) . |
Advanced: Which isotopic labeling strategies track metabolic pathways?
Methodological Answer:
²H-Labeling : Introduce deuterium at the phenyl ring via Pd/C-catalyzed H/D exchange.
¹³C-Labeling : Synthesize using ¹³C-enriched sodium cyanide during spirocyclization.
Tracing : LC-MS/MS analysis of urine/metabolites from Sprague-Dawley rats (dose: 10 mg/kg) identifies hydroxylated and glucuronidated metabolites .
Advanced: What are the challenges in scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
Process Optimization : Switch batch reactors to continuous flow systems (residence time 30 min, 50°C) for consistent mixing.
In-Line Monitoring : PAT tools (e.g., FTIR) detect intermediates in real-time.
Chiral Resolution : Use immobilized amylose-based chiral HPLC columns (hexane/isopropanol 90:10) to isolate enantiomers (ee >99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
